Psi-697

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Psi-697, also known as GS-331007, is the core nucleoside metabolite of the landmark antiviral prodrug Sofosbuvir.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEwZ5x-KtkM1RW8LKbCcQzxcx1eosAczkPPTSiIT-yTZxUeDK-kk0CitGyL2EN0TTYHPha-odGe7qYN4LEgpCJzaujPVLiGwyLQX5rfGdH3t4-oMNo5mR5y51yGE9N1t2qIw%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9_hK-1u9ddFCpKv9E9Pc7yxbxP4WMlOkf7GgtFmR9IO2n7CEsC1QhOZTzkHBy3WznNAQQCWtDyIcnX2B0Qve5g-M1vZD5OcQpxk-wBUPLSoksPr5RqSsjUz7U06_SA9-IwN2JhXaYeJki0oSYoxg%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVa5MGojwN7gLV0i1lZrog1r-OeL32OyJUfKREQI0ugeWXa-LD4W-SR7xBDF75txB2TXgqkd-q7a4MnOA08qdHBz5_VOkKmeHjyUYvYu19Akt8Bw7pNfSkfd8YDQs1Unf5QlaLTrfo6leysg%3D%3D)] It is a uridine-based 2'-deoxy-2'-fluoro-2'-C-methyl substituted nucleoside that, upon intracellular phosphorylation to its triphosphate form (GS-461203), acts as a potent and specific inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEwZ5x-KtkM1RW8LKbCcQzxcx1eosAczkPPTSiIT-yTZxUeDK-kk0CitGyL2EN0TTYHPha-odGe7qYN4LEgpCJzaujPVLiGwyLQX5rfGdH3t4-oMNo5mR5y51yGE9N1t2qIw%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFTlAo4-I1utAdzHDQKzeiEfrzsj4hzy0d6fePt0iY4y81ilbDGfPq0V9HpRizEQF8uF0Q3kTQYzARLBBspasflswV4DWFXAD9Dn7RuPKufmEWedhQYlCqD8Mp5Qmml7GhmqCCEpFyVmUIOk7KaY2nZtNywAypNm7qtGxjTZOdfRYo%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIn75UwgUwZqM0fztok2_zMSgXrk64zM_iYwS9YURHCwTv5LfUnjKS7lRm2r2lMIfpy67Wqe42DNVv1Zdesu86UXFMHIWaePMOkr-pcYtlH5bT65hUf7ndAH3CNpcPRGeOU-bI3sdOOYAWNQ%3D%3D)] Unlike its parent prodrug, Psi-697 is the direct precursor to the active triphosphate, making it a critical tool compound for biochemical assays and cell-based studies where bypassing the complexities of prodrug metabolism is essential for clear, reproducible results.

References

- [1] Mechanism of action. Sofosbuvir. Wikipedia.

- [4] What is the mechanism of Sofosbuvir? Patsnap Synapse. Published July 17, 2024.

- [14] Sofosbuvir (Sovaldi). Pharmacy Times. Published April 21, 2014.

- [17] Choudhary MC, et al. Sofosbuvir. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan.

- [25] Hebbal M, et al. Sofosbuvir: A novel treatment option for chronic hepatitis C infection. J Pharmacol Pharmacother. 2014 Oct;5(4):278-83.

Procuring the prodrug Sofosbuvir instead of its metabolite Psi-697 is a critical error for many research applications. Sofosbuvir requires a complex, multi-step metabolic activation pathway involving specific hepatic enzymes like Cathepsin A and CES1 to eventually form the active triphosphate.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEwZ5x-KtkM1RW8LKbCcQzxcx1eosAczkPPTSiIT-yTZxUeDK-kk0CitGyL2EN0TTYHPha-odGe7qYN4LEgpCJzaujPVLiGwyLQX5rfGdH3t4-oMNo5mR5y51yGE9N1t2qIw%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVa5MGojwN7gLV0i1lZrog1r-OeL32OyJUfKREQI0ugeWXa-LD4W-SR7xBDF75txB2TXgqkd-q7a4MnOA08qdHBz5_VOkKmeHjyUYvYu19Akt8Bw7pNfSkfd8YDQs1Unf5QlaLTrfo6leysg%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPgf5ipw6XQz70PbK5U3-l1spf4rqPgGnw7DpaXeVE94pL8V7oOtsp0IsQ9fkcTb2PgjpH1-gNT8AsUv3DxGfHbv8NnsxrOCtnd2FyjVt5QpgYJomcKCBYl8J6l1xkzW_gv1GrRz-v12Y2bD7Gyj0-HFHheeBx9-q1-0F0)] This enzymatic machinery is absent in cell-free biochemical assays, rendering the prodrug completely inactive and unsuitable as a polymerase inhibitor. In cell-based models, reliance on this metabolic conversion introduces significant variability, as the expression and activity of these enzymes can differ between cell lines, leading to inconsistent intracellular concentrations of the active compound and compromising experimental reproducibility.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG_CvA5Z1xhW2c6vWxl111AU3X8sWH-H-9Y2gLtKcLQz1CkTqzi5SOnbVRWf0XSXmcB67ut-6wdroq2sc4An6k-eOOpgNJRGu6TseWS_wIEm7e2xLNN2Y2XnT-svtYQ3g_pDgtKY0sls2xD7g%3D%3D)] Using Psi-697 directly bypasses this entire prodrug activation cascade, ensuring that the active agent's precursor is delivered consistently for subsequent phosphorylation, thereby providing a more direct, reliable, and reproducible tool for antiviral research.

References

- [1] Mechanism of action. Sofosbuvir. Wikipedia.

- [8] Meini S, et al. The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD. Int J Mol Sci. 2022 May;23(9):5059.

- [20] Sofosbuvir (Sovaldi) Prescribing Information. Gilead Sciences, Inc.

- [25] Hebbal M, et al. Sofosbuvir: A novel treatment option for chronic hepatitis C infection. J Pharmacol Pharmacother. 2014 Oct;5(4):278-83.

Direct Precursor Suitability: Essential for Biochemical Assays Where Prodrugs Fail

The active form of the drug, GS-461203 (the triphosphate of Psi-697), is a potent inhibitor of recombinant HCV NS5B polymerase from multiple genotypes. In biochemical assays, it demonstrates IC50 values in the low micromolar range.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPgf5ipw6XQz70PbK5U3-l1spf4rqPgGnw7DpaXeVE94pL8V7oOtsp0IsQ9fkcTb2PgjpH1-gNT8AsUv3DxGfHbv8NnsxrOCtnd2FyjVt5QpgYJomcKCBYl8J6l1xkzW_gv1GrRz-v12Y2bD7Gyj0-HFHheeBx9-q1-0F0)] In contrast, the parent prodrug Sofosbuvir is inactive in these systems because it requires enzymatic hydrolysis and cleavage (by CatA/CES1 and HINT1) that does not occur in a cell-free environment.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEwZ5x-KtkM1RW8LKbCcQzxcx1eosAczkPPTSiIT-yTZxUeDK-kk0CitGyL2EN0TTYHPha-odGe7qYN4LEgpCJzaujPVLiGwyLQX5rfGdH3t4-oMNo5mR5y51yGE9N1t2qIw%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVa5MGojwN7gLV0i1lZrog1r-OeL32OyJUfKREQI0ugeWXa-LD4W-SR7xBDF75txB2TXgqkd-q7a4MnOA08qdHBz5_VOkKmeHjyUYvYu19Akt8Bw7pNfSkfd8YDQs1Unf5QlaLTrfo6leysg%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPgf5ipw6XQz70PbK5U3-l1spf4rqPgGnw7DpaXeVE94pL8V7oOtsp0IsQ9fkcTb2PgjpH1-gNT8AsUv3DxGfHbv8NnsxrOCtnd2FyjVt5QpgYJomcKCBYl8J6l1xkzW_gv1GrRz-v12Y2bD7Gyj0-HFHheeBx9-q1-0F0)] Therefore, Psi-697 is the necessary and direct precursor for generating the active triphosphate inhibitor for use in enzymatic studies.

| Evidence Dimension | Inhibition of HCV NS5B Polymerase (IC50) |

| Target Compound Data | Active (as triphosphate GS-461203) with IC50 values of 0.7 to 2.6 µM against genotypes 1b, 2a, 3a, and 4a[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPgf5ipw6XQz70PbK5U3-l1spf4rqPgGnw7DpaXeVE94pL8V7oOtsp0IsQ9fkcTb2PgjpH1-gNT8AsUv3DxGfHbv8NnsxrOCtnd2FyjVt5QpgYJomcKCBYl8J6l1xkzW_gv1GrRz-v12Y2bD7Gyj0-HFHheeBx9-q1-0F0)] |

| Comparator Or Baseline | Sofosbuvir (Prodrug): Inactive in biochemical assays due to lack of metabolic activation enzymes[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEwZ5x-KtkM1RW8LKbCcQzxcx1eosAczkPPTSiIT-yTZxUeDK-kk0CitGyL2EN0TTYHPha-odGe7qYN4LEgpCJzaujPVLiGwyLQX5rfGdH3t4-oMNo5mR5y51yGE9N1t2qIw%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVa5MGojwN7gLV0i1lZrog1r-OeL32OyJUfKREQI0ugeWXa-LD4W-SR7xBDF75txB2TXgqkd-q7a4MnOA08qdHBz5_VOkKmeHjyUYvYu19Akt8Bw7pNfSkfd8YDQs1Unf5QlaLTrfo6leysg%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPgf5ipw6XQz70PbK5U3-l1spf4rqPgGnw7DpaXeVE94pL8V7oOtsp0IsQ9fkcTb2PgjpH1-gNT8AsUv3DxGfHbv8NnsxrOCtnd2FyjVt5QpgYJomcKCBYl8J6l1xkzW_gv1GrRz-v12Y2bD7Gyj0-HFHheeBx9-q1-0F0)] |

| Quantified Difference | Qualitative (Active vs. Inactive) |

| Conditions | Cell-free recombinant HCV NS5B polymerase assay |

For any biochemical or enzymatic assay, procuring Psi-697 is non-negotiable as its prodrug, Sofosbuvir, is fundamentally incompatible with the experimental system.

Enhanced Reproducibility in Cell-Based Assays by Bypassing Prodrug Metabolism

While Sofosbuvir is effective in certain cell lines, its potency is entirely dependent on the cell's endogenous enzymatic machinery to convert it to Psi-697 and then to the active triphosphate. This metabolic capacity can vary significantly between cell types (e.g., CES1 is undetectable in clone A replicon cells).[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGs28LkLJZjdWFvMH7EhgHjOMk00pKW6AzYiD3xQfmg8ivtvALHCNbmtpG5-fJ_zn17v15R8KfEOCLCEg0IM4HYuQL-jSqGoq_bF4-93-LjxGntaw0duhMWIcJwypbRRQQNzP6FwkcjQr-rjxuTafH-KhLnR03zBWtBzVvflxu4hEZiBqpeztwEBx2dXVdHjR8yyqo29nwymiFZ72Ls6jENgpAV2LW4MdwxumLfdji3TDcQtF3S4x8mQdSEDEhZ9j1Xcg_Y21PC-KseeqE11Gt3SZ6BvqgKeA%3D%3D)] Using Psi-697 directly removes this significant source of experimental variability. In HCV replicon assays, Sofosbuvir itself demonstrates potent antiviral activity (EC50 values <1 µM), which is attributable to its conversion to the active species.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGs28LkLJZjdWFvMH7EhgHjOMk00pKW6AzYiD3xQfmg8ivtvALHCNbmtpG5-fJ_zn17v15R8KfEOCLCEg0IM4HYuQL-jSqGoq_bF4-93-LjxGntaw0duhMWIcJwypbRRQQNzP6FwkcjQr-rjxuTafH-KhLnR03zBWtBzVvflxu4hEZiBqpeztwEBx2dXVdHjR8yyqo29nwymiFZ72Ls6jENgpAV2LW4MdwxumLfdji3TDcQtF3S4x8mQdSEDEhZ9j1Xcg_Y21PC-KseeqE11Gt3SZ6BvqgKeA%3D%3D)] By using Psi-697, the researcher ensures a consistent starting point for the final phosphorylation steps, leading to more reliable and directly comparable potency data across different cellular models.

| Evidence Dimension | Anti-HCV Activity (EC50) |

| Target Compound Data | Psi-697 acts as the direct intracellular precursor to the active triphosphate, ensuring activity is independent of prodrug-activating enzymes. |

| Comparator Or Baseline | Sofosbuvir: Activity is dependent on variable expression of enzymes like CatA and CES1, creating a potential source of experimental inconsistency.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGs28LkLJZjdWFvMH7EhgHjOMk00pKW6AzYiD3xQfmg8ivtvALHCNbmtpG5-fJ_zn17v15R8KfEOCLCEg0IM4HYuQL-jSqGoq_bF4-93-LjxGntaw0duhMWIcJwypbRRQQNzP6FwkcjQr-rjxuTafH-KhLnR03zBWtBzVvflxu4hEZiBqpeztwEBx2dXVdHjR8yyqo29nwymiFZ72Ls6jENgpAV2LW4MdwxumLfdji3TDcQtF3S4x8mQdSEDEhZ9j1Xcg_Y21PC-KseeqE11Gt3SZ6BvqgKeA%3D%3D)] |

| Quantified Difference | Qualitative (Improved experimental control and reproducibility) |

| Conditions | HCV subgenomic replicon cell-based assays |

This compound provides greater experimental control and reproducibility in cell-based assays by eliminating the confounding variable of inconsistent prodrug metabolism.

High Selectivity: No Inhibition of Human Polymerases, Ensuring Target-Specific Effects

A critical attribute for a high-quality antiviral tool compound is specificity for the viral target over host enzymes. The active triphosphate of Psi-697 (GS-461203) does not inhibit human DNA polymerases, human RNA polymerases, or mitochondrial RNA polymerase.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIn75UwgUwZqM0fztok2_zMSgXrk64zM_iYwS9YURHCwTv5LfUnjKS7lRm2r2lMIfpy67Wqe42DNVv1Zdesu86UXFMHIWaePMOkr-pcYtlH5bT65hUf7ndAH3CNpcPRGeOU-bI3sdOOYAWNQ%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPgf5ipw6XQz70PbK5U3-l1spf4rqPgGnw7DpaXeVE94pL8V7oOtsp0IsQ9fkcTb2PgjpH1-gNT8AsUv3DxGfHbv8NnsxrOCtnd2FyjVt5QpgYJomcKCBYl8J6l1xkzW_gv1GrRz-v12Y2bD7Gyj0-HFHheeBx9-q1-0F0)] This high degree of selectivity ensures that the observed antiviral effects in research models are due to specific inhibition of the HCV NS5B polymerase and not confounded by off-target effects on host cell replication or transcription, which could lead to cytotoxicity.

| Evidence Dimension | Inhibition of Host Cell Polymerases |

| Target Compound Data | GS-461203 (active triphosphate of Psi-697): Not an inhibitor of human DNA, RNA, or mitochondrial RNA polymerases.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIn75UwgUwZqM0fztok2_zMSgXrk64zM_iYwS9YURHCwTv5LfUnjKS7lRm2r2lMIfpy67Wqe42DNVv1Zdesu86UXFMHIWaePMOkr-pcYtlH5bT65hUf7ndAH3CNpcPRGeOU-bI3sdOOYAWNQ%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPgf5ipw6XQz70PbK5U3-l1spf4rqPgGnw7DpaXeVE94pL8V7oOtsp0IsQ9fkcTb2PgjpH1-gNT8AsUv3DxGfHbv8NnsxrOCtnd2FyjVt5QpgYJomcKCBYl8J6l1xkzW_gv1GrRz-v12Y2bD7Gyj0-HFHheeBx9-q1-0F0)] |

| Comparator Or Baseline | Human DNA and RNA polymerases |

| Quantified Difference | Qualitative (Selective for viral polymerase vs. non-inhibitory to human polymerases) |

| Conditions | In vitro polymerase inhibition assays |

High selectivity confirms the compound's value as a specific tool, minimizing the risk that experimental results are skewed by unintended off-target effects or general cytotoxicity.

Biochemical Assays of HCV NS5B Polymerase

Use as a benchmark inhibitor or tool compound in cell-free enzymatic assays studying HCV NS5B polymerase activity. As the direct precursor to the active triphosphate, Psi-697 is the appropriate molecule for these systems where prodrugs like Sofosbuvir are inactive.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPgf5ipw6XQz70PbK5U3-l1spf4rqPgGnw7DpaXeVE94pL8V7oOtsp0IsQ9fkcTb2PgjpH1-gNT8AsUv3DxGfHbv8NnsxrOCtnd2FyjVt5QpgYJomcKCBYl8J6l1xkzW_gv1GrRz-v12Y2bD7Gyj0-HFHheeBx9-q1-0F0)]

Standardizing Cell-Based HCV Replicon Studies

Employ in HCV replicon cell lines to investigate mechanisms of resistance, or in combination screening with other antivirals. Using Psi-697 eliminates the variable of prodrug activation efficiency, ensuring more consistent and reproducible EC50 values across different experiments and cell models.

Off-Target and Selectivity Profiling

Serve as a highly selective control compound in broad-panel kinase or polymerase screening. Its documented lack of activity against human DNA and RNA polymerases makes it an ideal negative control when assessing the selectivity of new chemical entities.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIn75UwgUwZqM0fztok2_zMSgXrk64zM_iYwS9YURHCwTv5LfUnjKS7lRm2r2lMIfpy67Wqe42DNVv1Zdesu86UXFMHIWaePMOkr-pcYtlH5bT65hUf7ndAH3CNpcPRGeOU-bI3sdOOYAWNQ%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPgf5ipw6XQz70PbK5U3-l1spf4rqPgGnw7DpaXeVE94pL8V7oOtsp0IsQ9fkcTb2PgjpH1-gNT8AsUv3DxGfHbv8NnsxrOCtnd2FyjVt5QpgYJomcKCBYl8J6l1xkzW_gv1GrRz-v12Y2bD7Gyj0-HFHheeBx9-q1-0F0)]

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

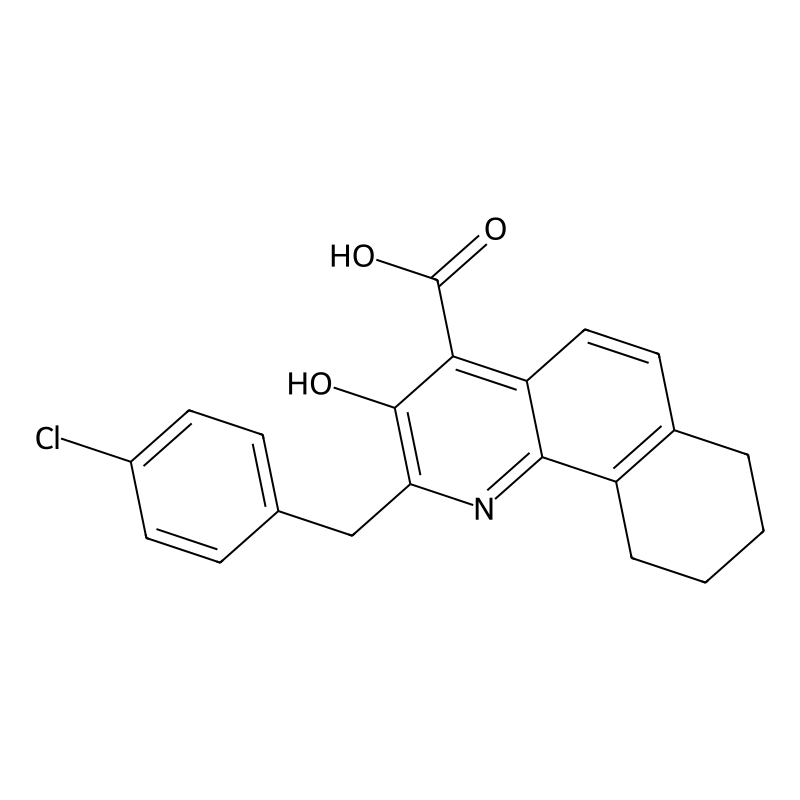

2: Bedard PW, Clerin V, Sushkova N, Tchernychev B, Antrilli T, Resmini C, Keith JC Jr, Hennan JK, Kaila N, Debernardo S, Janz K, Wang Q, Crandall DL, Schaub RG, Shaw GD, Carter LL. Characterization of the novel P-selectin inhibitor PSI-697 [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis. J Pharmacol Exp Ther. 2008 Feb;324(2):497-506. Epub 2007 Nov 16. PubMed PMID: 18024786.

3: Myers DD Jr, Henke PK, Bedard PW, Wrobleski SK, Kaila N, Shaw G, Meier TR, Hawley AE, Schaub RG, Wakefield TW. Treatment with an oral small molecule inhibitor of P selectin (PSI-697) decreases vein wall injury in a rat stenosis model of venous thrombosis. J Vasc Surg. 2006 Sep;44(3):625-32. PubMed PMID: 16950445.

4: Myers DD Jr, Wrobleski SK, Longo C, Bedard PW, Kaila N, Shaw GD, Londy FJ, Rohrer SE, Fex BA, Zajkowski PJ, Meier TR, Hawley AE, Farris DM, Ballard NE, Henke PK, Schaub RG, Wakefield TW. Resolution of venous thrombosis using a novel oral small-molecule inhibitor of P-selectin (PSI-697) without anticoagulation. Thromb Haemost. 2007 Mar;97(3):400-7. PubMed PMID: 17334507.

5: Kutlar A, Embury SH. Cellular adhesion and the endothelium: P-selectin. Hematol Oncol Clin North Am. 2014 Apr;28(2):323-39. doi: 10.1016/j.hoc.2013.11.007. Epub 2014 Jan 17. Review. PubMed PMID: 24589269.

6: Kaila N, Janz K, Huang A, Moretto A, DeBernardo S, Bedard PW, Tam S, Clerin V, Keith JC Jr, Tsao DH, Sushkova N, Shaw GD, Camphausen RT, Schaub RG, Wang Q. 2-(4-Chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[H]quinoline-4-carboxylic acid (PSI-697): identification of a clinical candidate from the quinoline salicylic acid series of P-selectin antagonists. J Med Chem. 2007 Jan 11;50(1):40-64. PubMed PMID: 17201409.

7: Chelliah R, Lucking AJ, Tattersall L, Daga S, Beresford-Cleary NJ, Cortas K, Fox KA, Feuerstein GZ, Connolly TM, Newby DE. P-selectin antagonism reduces thrombus formation in humans. J Thromb Haemost. 2009 Nov;7(11):1915-9. doi: 10.1111/j.1538-7836.2009.03587.x. Epub 2009 Aug 19. PubMed PMID: 19691482.

8: Huang A, Moretto A, Janz K, Lowe M, Bedard PW, Tam S, Di L, Clerin V, Sushkova N, Tchernychev B, Tsao DH, Keith JC, Shaw GD, Schaub RG, Wang Q, Kaila N. Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carbox ylic acid (PSI-421), a P-selectin inhibitor with improved pharmacokinetic properties and oral efficacy in models of vascular injury. J Med Chem. 2010 Aug 26;53(16):6003-17. doi: 10.1021/jm9013696. PubMed PMID: 20718494.

9: Myers DD Jr, Rectenwald JE, Bedard PW, Kaila N, Shaw GD, Schaub RG, Farris DM, Hawley AE, Wrobleski SK, Henke PK, Wakefield TW. Decreased venous thrombosis with an oral inhibitor of P selectin. J Vasc Surg. 2005 Aug;42(2):329-36. PubMed PMID: 16102635.

10: Becker RC. A thought experiment in contemporary drug development: informed bench-to-bedside strategies. J Am Heart Assoc. 2013 Feb 12;2(1):e000031. doi: 10.1161/JAHA.112.000031. PubMed PMID: 23525416; PubMed Central PMCID: PMC3603250.